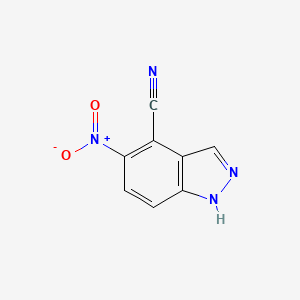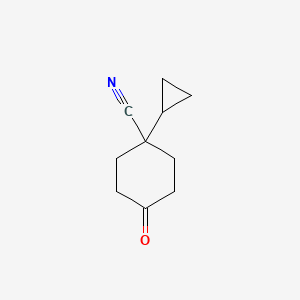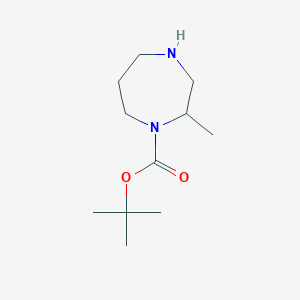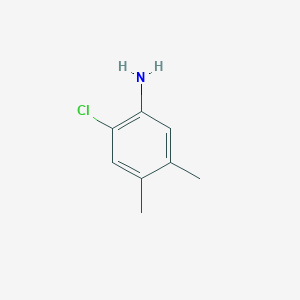![molecular formula C5H9N5O B1464885 2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide CAS No. 1248146-55-5](/img/structure/B1464885.png)
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide
Descripción general
Descripción
The compound “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide” is a complex organic molecule. It contains an aminomethyl group, which is a monovalent functional group with the formula −CH2−NH2 . This group can be described as a methyl group substituted by an amino group −NH2 .
Synthesis Analysis
The synthesis of 1,2,3-triazoles, a core component of the compound, has been a subject of extensive research . The synthetic methodologies for the preparation of this important scaffold can be broadly divided into four categories . The synthetic methods of triazole compounds from various nitrogen sources have been summarized in the past 20 years .Molecular Structure Analysis
The molecular structure of “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide” is complex and includes a 1,2,3-triazole ring and an aminomethyl group. The 1,2,3-triazole ring is an important nitrogen heterocyclic compound, containing three nitrogen atoms and two carbon atoms . The aminomethyl group is a monovalent functional group with the formula −CH2−NH2 .Aplicaciones Científicas De Investigación
Drug Discovery
1,2,3-Triazoles, including 2-[4-(aminomethyl)triazol-1-yl]acetamide , have been extensively used in drug discovery. Their high chemical stability and ability to mimic peptide bonds make them ideal candidates for the development of new pharmaceuticals . For instance, they can be used to create analogs of existing drugs to improve efficacy or reduce side effects.
Organic Synthesis
The triazole ring serves as a stable and versatile core for the synthesis of complex organic molecules. It can act as a scaffold for building diverse organic compounds with potential applications in various fields of chemistry .
Polymer Chemistry
Triazole derivatives can be incorporated into polymers to enhance their properties. For example, they can improve the thermal stability of polymers or introduce specific functionalities that are useful in materials science .
Supramolecular Chemistry
Due to their ability to engage in hydrogen bonding, triazole compounds like 2-[4-(aminomethyl)triazol-1-yl]acetamide are useful in the design of supramolecular structures. These structures have applications in the development of sensors, catalysts, and drug delivery systems .
Bioconjugation and Chemical Biology
The triazole ring can be used for bioconjugation, linking biomolecules to other structures, such as fluorescent tags or therapeutic agents. This application is crucial in the field of chemical biology for studying biological processes and developing new treatments .
Fluorescent Imaging
Triazole derivatives are often used in fluorescent imaging techniques due to their ability to act as fluorophores or quenchers. This application is important in medical diagnostics and research, allowing for the visualization of cellular and molecular processes .
Direcciones Futuras
The future directions for research on “2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide” could include further investigation into its synthesis, chemical reactions, and biological activities. Given the broad range of biological activities exhibited by compounds containing a 1,2,3-triazol ring , this compound could potentially be explored for various therapeutic applications. Further studies could also focus on understanding its mechanism of action and optimizing its physical and chemical properties for specific applications.
Propiedades
IUPAC Name |
2-[4-(aminomethyl)triazol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N5O/c6-1-4-2-10(9-8-4)3-5(7)11/h2H,1,3,6H2,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHCRZHMGCOSZIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=NN1CC(=O)N)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(aminomethyl)-1H-1,2,3-triazol-1-yl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{[4-(Tert-butyl)-2-chlorophenoxy]-methyl}piperidine hydrochloride](/img/structure/B1464804.png)











